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molecular formula C12H21NO4 B558790 (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid CAS No. 222530-33-8

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Cat. No. B558790
M. Wt: 243,31 g/mole
InChI Key: JSGHMGKJNZTKGF-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461328B2

Procedure details

Isobutylchloroformate (2.06 g, 15.0 mmol) was added dropwise with cooling in an ice-methanol bath to a solution of 3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid (3.15 g, 13.0 mmol) and N-methylmorpholine (1.52 g, 15.0 mmol) in THF (40 mL). After stirring for 30 mins, methanolic ammonia (7M, 5 mL) was added. The mixture was allowed to warm to room temperature, and left to stand overnight. The residue remaining on evaporation of solvent was partitioned between aq. NH4Cl (150 mL) and DCM (150 mL). The solid suspended in the organic layer was collected, the filtrate evaporated, and the combined solids crystallised from methanol to afford 2.07 (66%) of (3-carbamoyl-cyclohexyl)-carbamic acid tert-butyl ester as colourless plates. 1H NMR (400 MHz, MeOD) δ: 6.65-6.59 (m, 1H), 3.40-3.28 (m, 1H), 2.35-2.23, (m, 1H), 2.01-1.92 (m, 1H), 1.91-1.80 (m, 2H), 1.80-1.71 (m, 1H), 1.42 (s, 9H), 1.40-1.21 (m, 3H), 1.19-1.05 (m, 1H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

Identifiers

REACTION_CXSMILES
C(OC(Cl)=O)C(C)C.[C:9]([O:13][C:14]([NH:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH:19]([C:23]([OH:25])=O)[CH2:18]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C[N:27]1CCOCC1.N>C1COCC1>[C:9]([O:13][C:14](=[O:15])[NH:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH:19]([C:23](=[O:25])[NH2:27])[CH2:18]1)([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CC(CCC1)C(=O)O
Name
Quantity
1.52 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue remaining on evaporation of solvent
CUSTOM
Type
CUSTOM
Details
was partitioned between aq. NH4Cl (150 mL) and DCM (150 mL)
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the combined solids crystallised from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CC(CCC1)C(N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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